2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide is a complex organic compound that features a unique structure combining a brominated benzamide with an imidazo[2,1-b]thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer properties .
Mode of Action
It is known that the compound is synthesized based on the reaction of (2 z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .
Biochemical Pathways
Similar compounds have been shown to exhibit anticancer properties, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been shown to exhibit anticancer properties, suggesting that they may inhibit cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactionsIt has been suggested that the compound may have the ability to suppress the growth of certain cancer cells .
Cellular Effects
In cellular processes, 2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminothiazoles with α-halocarbonyl compounds, which leads to the formation of the imidazo[2,1-b]thiazole system . The reaction conditions often include heating in the presence of a suitable solvent such as benzene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation reactions could introduce additional oxygen-containing groups.
Scientific Research Applications
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to its unique structure.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Study of its reactivity and synthesis of novel derivatives for further exploration.
Comparison with Similar Compounds
Similar Compounds
- 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
- 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles
Uniqueness
2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-25-12-6-7-15(20)14(10-12)18(24)21-16-5-3-2-4-13(16)17-11-23-8-9-26-19(23)22-17/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAGHFDNDATJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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